Mycosporine glutamicol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

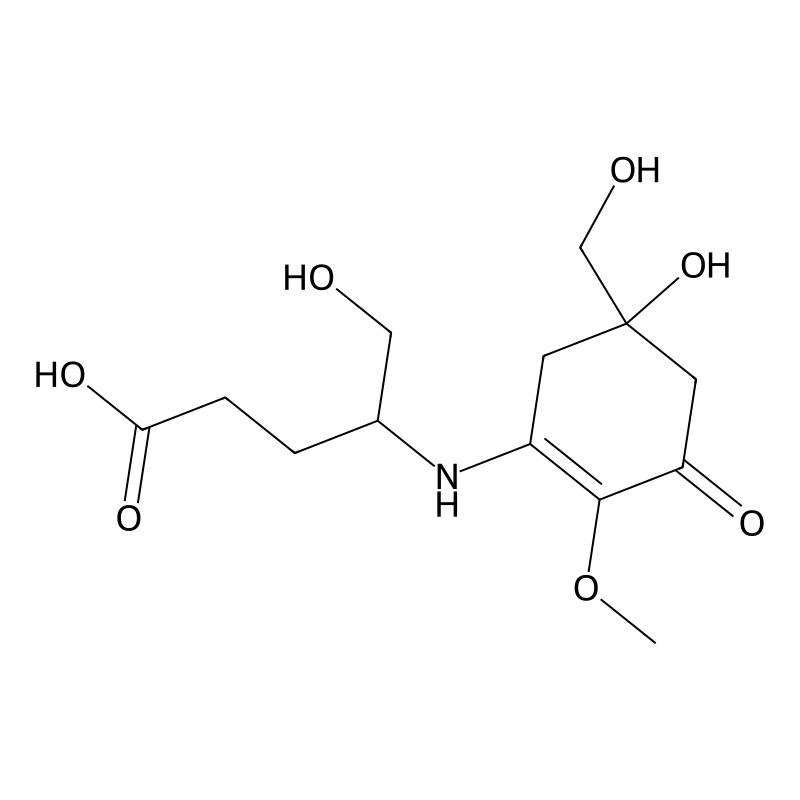

Mycosporine glutamicol is a type of mycosporine-like amino acid, which are small, water-soluble compounds predominantly found in various organisms, including lichens, cyanobacteria, and fungi. These compounds are characterized by their ability to absorb ultraviolet (UV) radiation, particularly in the range of 310–360 nanometers. Mycosporine glutamicol specifically has a molecular formula of C₁₃H₁₅N₃O₄ and a molecular weight of 265.28 g/mol. Its structure features a cyclohexenone ring linked to a glutamic acid derivative, which contributes to its unique properties and biological functions .

The biological activities of mycosporine glutamicol are diverse and include:

- UV Protection: It acts as an effective sunscreen for organisms, absorbing harmful UV radiation and reducing cellular damage.

- Antioxidant Properties: The compound scavenges free radicals and reactive oxygen species, contributing to cellular protection against oxidative stress .

- Stress Response: Mycosporine glutamicol plays a crucial role in helping organisms adapt to environmental stresses such as high UV exposure and desiccation .

Mycosporine glutamicol is synthesized through biosynthetic pathways involving amino acids and other precursors. In lichens like Cladonia arbuscula, the synthesis is influenced by environmental factors such as UV radiation and temperature. The primary pathway involves the condensation of glutamic acid with a cyclohexenone precursor derived from shikimic acid metabolism . Laboratory synthesis methods may also employ

Mycosporine glutamicol has several applications:

- Cosmetics: Due to its UV-absorbing properties, it is used in sunscreens and skincare products to protect against UV damage.

- Pharmaceuticals: Its antioxidant properties make it a candidate for developing therapeutic agents aimed at reducing oxidative stress-related diseases.

- Agriculture: It can be utilized in formulations to enhance plant resistance against UV radiation and other environmental stresses .

Mycosporine glutamicol is part of a larger family of mycosporine-like amino acids. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Mycosporine Glycine | C₉H₁₁N₃O₃ | Smaller size; high UV absorption capacity |

| Mycosporine Serine | C₁₀H₁₂N₂O₄ | Exhibits strong antioxidant activity |

| Mycosporine Glutaminol | C₁₃H₁₅N₃O₄ | Structural similarity; different biological roles |

| Palythene | C₁₂H₁₄N₂O₂ | Exhibits unique photostability properties |

Uniqueness of Mycosporine Glutamicol:

Mycosporine glutamicol stands out due to its specific structural features that enhance its stability and efficacy as a UV protectant compared to other mycosporines. Its ability to scavenge reactive oxygen species effectively makes it particularly valuable in both ecological and applied contexts.

Mycosporine glutamicol falls under the "glutamic acid family" of MAAs due to its glutamate-derived side chain. It is closely related to mycosporine-glycine but differs in the substitution of glutamicol (a reduced form of glutamic acid) at the C3 position.

Table 1: Key Molecular Properties of Mycosporine Glutamicol

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁NO₇ |

| Molecular Weight | 303.31 g/mol |

| IUPAC Name | 5-hydroxy-4-[[5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]pentanoic acid |

| Absorption Maximum | 310 nm (UV-A/B region) |

| Solubility | Water-soluble |

Classification within Mycosporine-Like Amino Acids

Mycosporine glutamicol occupies a specific position within the broader classification system of mycosporine-like amino acids, representing one of the oxo-carbonyl-type compounds characterized by the presence of a cyclohexenone ring structure [3]. This classification distinguishes it from the imino-mycosporine derivatives, which contain cyclohexenimine ring systems [3]. The structural classification of mycosporine-like amino acids is fundamental to understanding their chemical behavior and biological functions.

Within the oxo-carbonyl subclass, mycosporine glutamicol shares structural similarities with mycosporine-glycine and mycosporine-taurine, all of which contain the characteristic cyclohexenone core conjugated with amino acid derivatives [4] [3]. However, mycosporine glutamicol is distinguished by its specific amino acid side chain, which consists of a glutamic acid derivative that has been reduced to the corresponding alcohol form.

The classification system for mycosporine-like amino acids encompasses over thirty characterized compounds, with absorption maxima ranging from 268 to 362 nanometers depending on their specific molecular structure [5] [3]. Mycosporine glutamicol exhibits its characteristic absorption maximum at 310 nanometers, placing it within the typical range for oxo-carbonyl-type mycosporine-like amino acids [1] [6].

| Compound Class | Ring Structure | Absorption Range (nm) | Representative Compounds |

|---|---|---|---|

| Oxo-carbonyl MAAs | Cyclohexenone | 268-315 | Mycosporine glutamicol, Mycosporine-glycine |

| Imino MAAs | Cyclohexenimine | 320-362 | Shinorine, Porphyra-334, Palythine |

The biosynthetic classification of mycosporine glutamicol places it within compounds derived from the shikimate pathway, where the cyclohexenone ring system is formed through enzymatic processes involving dehydroquinate synthase and related enzymes [7] [8]. This biosynthetic origin is shared among fungal mycosporines and distinguishes them from compounds produced through alternative metabolic pathways.

General Structural Characteristics

Mycosporine glutamicol possesses a molecular formula of C₁₃H₁₅N₃O₄ with a molecular weight of 265.28 grams per mole . The compound features a cyclohexenone ring system that serves as the core chromophore responsible for its ultraviolet absorption properties. This ring structure is substituted with a methoxy group at the second carbon position and bears an amino acid-derived side chain attached to the nitrogen atom.

The structural architecture of mycosporine glutamicol includes several key functional groups that contribute to its chemical and biological properties. The cyclohexenone ring contains a carbonyl group that participates in the extended conjugated system responsible for ultraviolet absorption [1]. The presence of hydroxyl groups within the glutamicol side chain provides additional sites for potential chemical modifications and interactions.

Nuclear magnetic resonance spectroscopy has been extensively employed to elucidate the detailed structural features of mycosporine glutamicol. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the cyclohexenone ring protons, the methoxy substituent, and the glutamicol side chain components [6]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, confirming the presence of the carbonyl carbon and other key structural elements.

The stereochemistry of mycosporine glutamicol has been investigated through various analytical approaches, including electronic circular dichroism spectroscopy and advanced chemical analysis methods [10]. These studies have contributed to understanding the absolute configuration of the compound, which is important for its biological activity and synthetic applications.

| Structural Feature | Characteristic | Analytical Evidence |

|---|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄ | Mass spectrometry |

| Molecular Weight | 265.28 g/mol | High-resolution mass spectrometry |

| Absorption Maximum | 310 nm | UV-Visible spectroscopy |

| Ring System | Cyclohexenone | NMR spectroscopy |

| Side Chain | Glutamicol derivative | Chemical analysis |

The stability characteristics of mycosporine glutamicol have been demonstrated through long-term storage studies using preserved biological specimens. Research investigating mycosporine-like amino acids in lichen collections spanning over 150 years revealed that mycosporine glutamicol maintains its structural integrity and can be reliably detected in specimens collected more than a century ago [11]. This remarkable stability contrasts with other mycosporine-like amino acids that show significant degradation over time.

The water solubility of mycosporine glutamicol, typical of mycosporine-like amino acids, facilitates its extraction and purification from biological sources [3]. This property also contributes to its cytoplasmic localization within producing organisms, where it can effectively function as a cellular protectant against ultraviolet radiation damage.

Relationship to Other Mycosporines

Mycosporine glutamicol exhibits close structural relationships with several other members of the mycosporine family, particularly those containing similar amino acid-derived side chains. The compound shows the closest structural similarity to mycosporine glutaminol, differing primarily in the oxidation state of the terminal functional group within the amino acid side chain [1] [6]. While mycosporine glutamicol contains a hydroxyl group, mycosporine glutaminol possesses an amino group at the corresponding position.

The relationship between mycosporine glutamicol and mycosporine-glutamic acid demonstrates the structural diversity possible within this compound family through modifications of the amino acid component [1]. Mycosporine-glutamic acid retains the carboxylic acid functionality of glutamic acid, whereas mycosporine glutamicol represents the reduced alcohol form of this side chain.

Comparative studies of mycosporine stability in preserved biological specimens have revealed important differences between related compounds. While mycosporine glutamicol demonstrates remarkable stability over extended periods, mycosporine glutaminol shows rapid degradation, with no detectable amounts found in specimens older than nine years [11]. This differential stability suggests distinct chemical properties despite their structural similarities.

| Compound | Side Chain | Stability | Detection Period |

|---|---|---|---|

| Mycosporine glutamicol | Glutamicol (alcohol) | High | >150 years |

| Mycosporine glutaminol | Glutaminol (amine) | Low | <10 years |

| Mycosporine-glutamic acid | Glutamic acid | Moderate | Variable |

The biosynthetic relationships among mycosporine family members suggest that mycosporine glutamicol may serve as an intermediate or alternative product in the metabolic pathways leading to other related compounds [12]. The presence of both open-ring and closed-ring forms of mycosporine glutamicol in some fungal sources indicates the dynamic nature of these structural relationships under physiological conditions [1].

Glycosylated derivatives of mycosporine glutamicol have been identified in various fungal species, including mycosporine-glutamicol-glucoside, which represents a naturally occurring conjugate form of the compound [13] [2]. These glycosylated forms demonstrate the potential for additional chemical modifications that may alter the biological properties and cellular localization of the parent compound.

The occurrence patterns of mycosporine glutamicol relative to other mycosporine-like amino acids vary significantly among different organism groups. In fungal sources, mycosporine glutamicol frequently co-occurs with related compounds such as mycosporine glutaminol and their respective glycosides [6]. This co-occurrence pattern provides insights into the biosynthetic capabilities and regulatory mechanisms of producing organisms.

Mycosporine glutamicol is a mycosporine-like amino acid with the molecular formula C₁₃H₂₁NO₇ and a molecular weight of 303.31 g/mol [2]. The International Union of Pure and Applied Chemistry name for this compound is 5-hydroxy-4-[[5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]pentanoic acid [2]. This compound belongs to the oxo-mycosporine subclass of mycosporine-like amino acids, characterized by a cyclohexenone ring system conjugated with an amino acid side chain [2] [3].

The core structure of mycosporine glutamicol consists of a cyclohexenone ring bearing a methoxy group at position 2 and hydroxyl groups at position 5, along with a hydroxymethyl substituent [2]. The glutamicol amino acid side chain is attached to the cyclohexenone ring through an amino linkage, creating the characteristic enamine structure that defines this class of natural products [2] [3].

Spectroscopic Properties

Mycosporine glutamicol exhibits distinctive spectroscopic characteristics that are essential for its identification and characterization. The compound displays a characteristic ultraviolet absorption maximum at 310 nm, which is typical for cyclohexenone-type mycosporine-like amino acids [2] [3] [4]. This absorption wavelength is shared with several other members of the mycosporine family, including mycosporine-glycine and mycosporine-alanine, reflecting the common chromophore structure [2] [4].

Mass spectrometry analysis reveals a molecular ion peak at m/z 304 corresponding to [M+H]⁺ [4] [5]. The compound exhibits characteristic fragmentation patterns including loss of water molecules (m/z 286, corresponding to [M+H-H₂O]⁺), loss of carbonyl groups (m/z 268, corresponding to [M+H-2H₂O]⁺), and loss of ethoxy groups (m/z 236, corresponding to [M+H-68]⁺) [4] [5]. These fragmentation patterns are consistent with the presence of hydroxyl groups and the cyclohexenone ring system [4] [5].

Nuclear magnetic resonance spectroscopy provides detailed structural information about mycosporine glutamicol. The ¹³C NMR spectrum shows characteristic signals for the cyclohexenone carbons, with the carbonyl carbon typically appearing around 180 ppm and the ring carbons at positions 4 and 6 appearing in the 30-40 ppm range [2]. The compound exists predominantly in an open-ring form in solution, as evidenced by NMR analysis [2].

High-performance liquid chromatography analysis using hydrophilic interaction liquid chromatography shows a retention time of 5.71 minutes, which distinguishes it from closely related compounds such as mycosporine glutaminol, which elutes at 5.07 minutes [4].

Physical and Chemical Properties

Mycosporine glutamicol is a water-soluble compound, consistent with the hydrophilic nature of mycosporine-like amino acids [2] [3]. This solubility characteristic is attributed to the presence of multiple hydroxyl groups and the carboxylic acid functionality in the glutamicol side chain [2] [3]. The compound demonstrates remarkable stability under various environmental conditions, maintaining its structural integrity at temperatures up to 80°C and remaining stable across a wide pH range up to pH 11 [6] [7].

The extinction coefficient of mycosporine glutamicol is estimated to be approximately 28,100 M⁻¹cm⁻¹, which is typical for mycosporine-like amino acids and reflects their efficient ultraviolet absorption properties [2] [8]. This high molar absorptivity is responsible for the compound's effectiveness as a natural sunscreen agent [8].

The compound exhibits photostability, a crucial property for its biological function as a photoprotective agent. Studies have demonstrated that mycosporine glutamicol maintains its structural integrity under ultraviolet radiation exposure, with minimal photodegradation occurring under normal conditions [6] [9]. However, the compound can undergo slow photodegradation in the presence of photosensitizers such as flavin, suggesting potential reactivity with singlet oxygen species [2].

Chemical Reactivity and Stability

Mycosporine glutamicol demonstrates interesting chemical reactivity patterns that are relevant to its biological function and potential applications. The compound can undergo hydrolysis reactions, particularly under acidic conditions, which can lead to ring-opening reactions [2]. This hydrolysis can convert the cyclic amide form to an open-ring form, though both forms can coexist in solution [2].

The compound exhibits antioxidant properties, which complement its ultraviolet-absorbing capabilities [2] [3]. The antioxidant activity is attributed to the presence of hydroxyl groups and the conjugated enamine system, which can scavenge reactive oxygen species [2] [3]. This dual functionality as both a UV absorber and antioxidant enhances its protective role in biological systems [2] [3].

Under alkaline conditions, mycosporine glutamicol can undergo structural modifications, including potential cleavage of the amino acid side chain [2]. However, the compound maintains its core cyclohexenone structure under most physiological conditions, ensuring its continued photoprotective function [2] [3].

The stereochemistry of mycosporine glutamicol has not been fully characterized, representing an area for future research [2]. The absolute configuration of the stereogenic centers in the molecule remains to be determined, which could provide insights into its biosynthetic origin and structure-activity relationships [2].

Structural Variants and Related Compounds

Mycosporine glutamicol is closely related to other members of the mycosporine family, particularly mycosporine glutaminol, which differs primarily in the oxidation state of the glutamic acid side chain [2] [4]. The compound can also exist in glycosylated forms, such as mycosporine-glutamicol-glucoside, which has been identified in microcolonial fungi [10] [11]. This glycosylated derivative has a molecular formula of C₁₉H₃₁NO₁₂ and a molecular weight of 465.4 g/mol [10].

The ethyl ester derivative of mycosporine glutamicol has been observed as an artifact formed during purification processes, demonstrating the reactivity of the carboxylic acid group under certain conditions [5] [9]. This ester derivative exhibits enhanced antioxidant activity compared to the parent compound, with an IC₅₀ value of 4.00 μg/mL compared to quercetin's IC₅₀ of 6.75 μg/mL [9].

The structural flexibility of mycosporine glutamicol is evidenced by its ability to exist in both cyclic and open-ring forms, with the open-ring form being more prevalent in aged fungal cultures [2]. This structural interconversion may play a role in the compound's biological activity and stability under different environmental conditions [2].